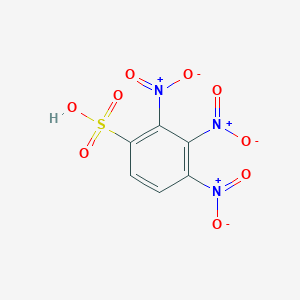
2,3,4-Trinitrobenzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trinitrobenzene-1-sulfonic acid is a useful research compound. Its molecular formula is C6H3N3O9S and its molecular weight is 293.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Peptide Terminal Amino Group Neutralization
One of the primary uses of 2,3,4-trinitrobenzene-1-sulfonic acid is to neutralize terminal amino groups in peptides. This reaction is critical in the characterization and analysis of proteins and peptides, allowing researchers to study modifications and interactions without interference from free amino groups.
- Mechanism : The compound reacts with primary amines to form a highly chromogenic derivative measurable at 335 nm. This property is utilized for quantitative assays of amino groups in proteins.
Induction of Colitis Models
The compound is extensively used to induce colitis in laboratory animals, particularly in the development of models for inflammatory bowel disease (IBD) and post-infectious irritable bowel syndrome (PI-IBS).
Case Study: TNBS-Induced Colitis Model
A study investigated the effects of varying doses of this compound on colitis severity in rats. The findings indicated that higher doses resulted in more severe inflammation and damage to colon tissues.
| Dose (mg/0.8 mL) | Inflammation Severity | Histopathological Changes |
|---|---|---|
| 20 | Severe | Larger ulcerations |
| 10 | Moderate | Moderate ulcerations |
| 5 | Mild | Minimal changes |
This model allows researchers to explore therapeutic interventions for IBD by evaluating potential treatments' efficacy on induced inflammation.
Investigating Therapeutic Agents
Research has shown that this compound can be used to assess the efficacy of various therapeutic agents aimed at ameliorating colonic mucosal injury.
Case Study: Astragaloside IV Treatment
A study demonstrated that Astragaloside IV significantly promoted mucosal healing in TNBS-induced colitis models. The treatment improved epithelial architecture and reduced inflammatory cell infiltration compared to untreated controls.
| Treatment Group | Epithelial Integrity | Inflammatory Cell Count |
|---|---|---|
| Control (TNBS only) | Poor | High |
| ASIV Treatment | Improved | Reduced |
Safety and Handling Considerations
Due to its explosive nature when combined with reducing agents or bases, handling this compound requires strict safety precautions. It is crucial to avoid contact and maintain controlled environmental conditions during experiments.
Summary of Applications
化学反应分析
Reactions with Amino Groups
The compound reacts selectively with primary amines (α- or ε-amino groups) to form stable chromogenic derivatives. This reaction is central to its use in spectrophotometric assays for quantifying free amino groups in proteins and peptides .
Mechanism
-
Nucleophilic attack : The unprotonated amino group reacts with the electrophilic nitro group of 2,3,4-trinitrobenzene-1-sulfonic acid.
-
Adduct formation : A covalent bond forms between the amine nitrogen and the aromatic ring, producing a trinitrophenyl (TNP) derivative .
-
Spectrophotometric detection : The adduct absorbs strongly at 335 nm (ε ≈ 1.2 × 10⁴ M⁻¹cm⁻¹) .
Kinetic Analysis
-
Second-order kinetics : The reaction rate depends on the concentrations of both the amine and the reagent .
-
pH dependence : Reactivity increases under alkaline conditions (pH 8–9), where amino groups are deprotonated .
Table 1: Reactivity of Amino Acids with this compound
| Amino Acid/Peptide | Reaction Rate (k, M⁻¹s⁻¹) | Specificity Notes |
|---|---|---|
| Lysine (ε-NH₂) | 4.8 × 10⁻³ | Primary target |
| Glycine (α-NH₂) | 3.2 × 10⁻³ | Fast reaction |
| N-Acetylcysteine | 6.7 × 10⁻³ | SH group reacts |
| Insulin | Multi-phase kinetics | 3 distinct NH₂ groups |
Data adapted from kinetic studies of structurally analogous TNBS reagents .
Acidic Hydrolysis
-
TNP-amino acid cleavage : Under strong acidic conditions (6M HCl, 110°C), the TNP-NH bond hydrolyzes, releasing picric acid and free amino acids .
-
Stability : The sulfonic acid group stabilizes the aromatic ring against electrophilic substitution but does not prevent nitro group reduction under extreme conditions .
Alkaline Degradation
-
Nitro group reduction : In basic media (pH > 10), the compound undergoes partial reduction, forming hazardous intermediates that may detonate .
-
Accelerated decomposition : Lysozyme and other proteins induce autocatalytic degradation in alkaline solutions .
Explosive Decomposition
-
Base sensitivity : Contact with NaOH or KOH triggers rapid exothermic reactions, even in aqueous or organic solvents, leading to potential explosions .
-
Reducing agents : Reactions with hydrides, sulfides, or nitrides release gaseous byproducts (e.g., NH₃, H₂S) and heat .
Table 2: Hazardous Reaction Conditions and Outcomes
| Reactant | Conditions | Outcome |
|---|---|---|
| Sodium hydroxide | Aqueous solution | Explosive decomposition |
| Potassium hydride | Anhydrous THF | Violent gas evolution |
| Ammonium sulfide | Room temperature | Rapid pressure buildup |
Comparative Reactivity with Structural Isomers
The 2,3,4-trinitro substitution pattern confers distinct electronic effects compared to the more common 2,4,6-trinitro isomer (TNBS):
属性
CAS 编号 |
31305-16-5 |
|---|---|
分子式 |
C6H3N3O9S |
分子量 |
293.17 g/mol |
IUPAC 名称 |
2,3,4-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3N3O9S/c10-7(11)3-1-2-4(19(16,17)18)6(9(14)15)5(3)8(12)13/h1-2H,(H,16,17,18) |
InChI 键 |
LIEVTTYXDCZXRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















